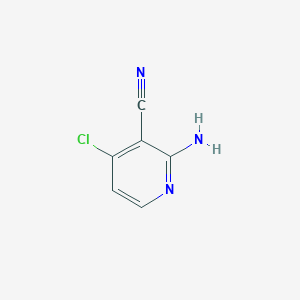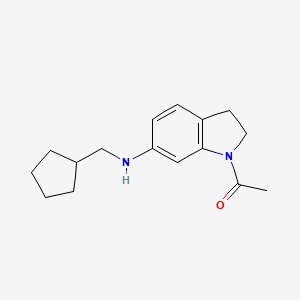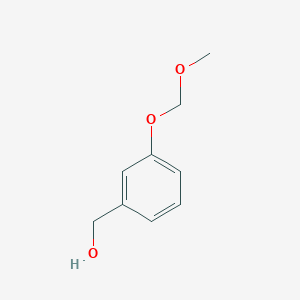
5-ethynyl-4-methylpyridin-2-amine
概要
説明
5-ethynyl-4-methylpyridin-2-amine is an organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, an ethynyl group at the 5-position, and a methyl group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-pyridinamine with an appropriate ethynylating agent under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the ethynyl group. The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
5-ethynyl-4-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated pyridines.
科学的研究の応用
5-ethynyl-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-ethynyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Pyridinamine, 5-methyl-: Similar structure but lacks the ethynyl group.
2-Pyridinamine, 4-methyl-: Similar structure but lacks the ethynyl group and has the methyl group at a different position.
2-Pyridinamine: Basic structure without the ethynyl and methyl groups.
Uniqueness
5-ethynyl-4-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. The ethynyl group enhances its reactivity and potential for covalent modification of target molecules, while the methyl group influences its steric and electronic properties.
特性
CAS番号 |
179555-05-6 |
|---|---|
分子式 |
C8H8N2 |
分子量 |
132.16 g/mol |
IUPAC名 |
5-ethynyl-4-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10) |
InChIキー |
CMJOZKYNXSVRGC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C#C)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














